molecular formula C12H17N B15259815 3-Methyl-4-(2-methylphenyl)pyrrolidine

3-Methyl-4-(2-methylphenyl)pyrrolidine

Cat. No.: B15259815
M. Wt: 175.27 g/mol
InChI Key: SOMUSLMVWHRPQM-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-methylphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the third position and a 2-methylphenyl group at the fourth position. Pyrrolidine derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(2-methylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylphenylacetonitrile with 3-methyl-1,4-dibromobutane in the presence of a base like sodium hydride can yield the desired pyrrolidine derivative .

Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Methyl-4-(2-methylphenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: The compound is utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-(2-methylphenyl)pyrrolidine is unique due to the combination of its substituents, which confer distinct steric and electronic properties. This uniqueness can result in different biological activities and chemical reactivity compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-methyl-4-(2-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-9-5-3-4-6-11(9)12-8-13-7-10(12)2/h3-6,10,12-13H,7-8H2,1-2H3

InChI Key

SOMUSLMVWHRPQM-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC=CC=C2C

Origin of Product

United States

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